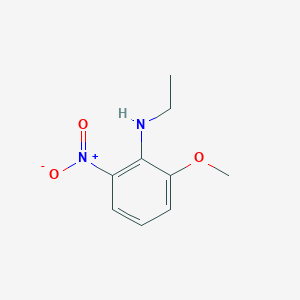
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride
Vue d'ensemble
Description
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride, also known as Methylene Blue, is a synthetic dye that has been used for a variety of medical and scientific applications for over a century. It is a cationic dye, meaning it carries a positive charge, and is used to stain and dye a variety of materials, including proteins and nucleic acids. It is also used as an oxidizing agent and as an indicator for pH levels. In recent years, it has become increasingly popular for its ability to act as an antioxidant and to protect cells from oxidative stress.
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Research in organic chemistry often focuses on the synthesis of heterocyclic compounds due to their importance in pharmaceuticals and naturally occurring molecules. For example, the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts is of particular interest. These compounds are significant for their presence in numerous pharmaceuticals and natural products, highlighting the importance of developing new strategies for their construction. Organocatalytic approaches offer a green chemistry perspective by using less toxic reagents, water as a solvent, and recyclable catalysts, which could relate to the synthesis and application potential of compounds like "N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride" (Kiyani, 2018).
Heterocyclic Compounds in Pharmacology
Heterocyclic chemistry is a cornerstone of pharmacological research, with many drugs featuring heterocyclic structures. The synthesis and functionalization of pyrans, for example, are crucial for creating bioactive compounds. Morpholine and pyran derivatives have shown a broad spectrum of pharmacological activities, suggesting that detailed research into similar structures, including "N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride," could uncover new therapeutic agents (Asif & Imran, 2019).
Environmental and Toxicological Considerations
The study of chemical compounds also extends to their environmental impact and toxicological effects. For instance, the occupational exposure to chlorinated solvents has been associated with various health risks, underscoring the importance of understanding the toxicological profile of chemical compounds used in industrial and pharmaceutical contexts. Such research is pivotal for ensuring the safety and efficacy of new chemical entities, including those with structural similarities to "N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride" (Ruder, 2006).
Propriétés
IUPAC Name |
N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)8-2-6-11-7-3-8;;/h8H,2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKGWQKRDMSYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCOCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-N1-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




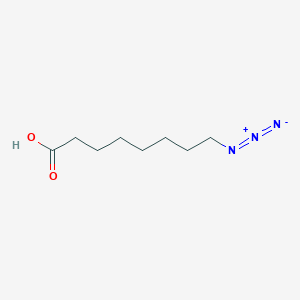
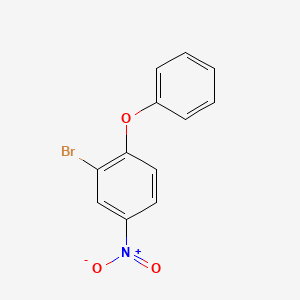
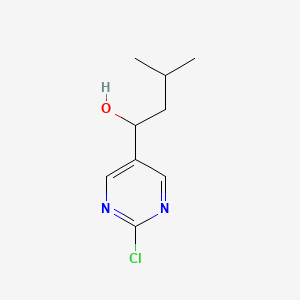
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)
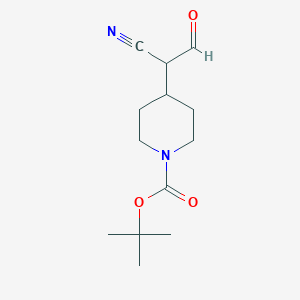
![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
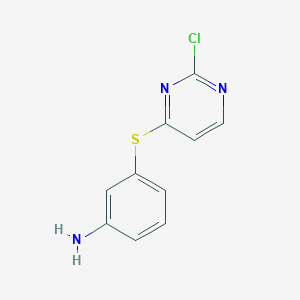
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
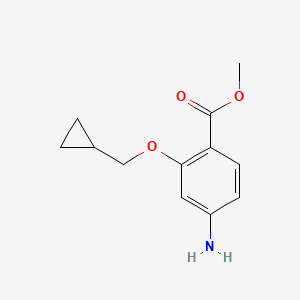

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)
